2-amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile

Description

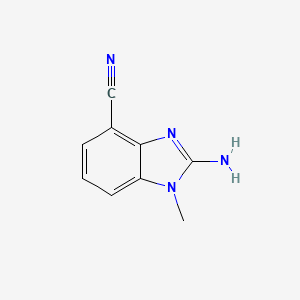

2-Amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile is a heterocyclic compound featuring a benzodiazole core substituted with an amino group at position 2, a methyl group at position 1, and a nitrile group at position 2. Its molecular formula is C₉H₇N₅, with the benzodiazole ring contributing to aromatic stability and the nitrile group enhancing reactivity.

Properties

IUPAC Name |

2-amino-1-methylbenzimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c1-13-7-4-2-3-6(5-10)8(7)12-9(13)11/h2-4H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFUQOZEBASVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2N=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile typically involves the condensation of 1,2-diaminobenzene with a suitable nitrile compound under acidic or basic conditions. Common methods include the Debus-Radziszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which have significant biological and chemical properties .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity : Derivatives of 2-amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile have shown significant antimicrobial properties. Recent studies indicate that these derivatives exhibit activity against various pathogens:

| Pathogen Type | Example Species | Activity Level |

|---|---|---|

| Fungi | Aspergillus niger, Fusarium solani, Penicillium chrysogenum | High |

| Bacteria | Bacillus sp., Pseudomonas aeruginosa | Moderate |

In vitro assays demonstrated that certain derivatives possess higher antimicrobial potency than traditional antibiotics, indicating potential for new therapeutic agents.

Anticancer Potential : The anticancer effects of this compound have been evaluated across several cancer cell lines. Notably, the following results were observed:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.63 |

| Compound B | U-937 | 21.0 |

| Compound C | A549 | 10.5 |

These findings suggest that some derivatives exhibit cytotoxic effects comparable to established chemotherapeutics like doxorubicin.

Biochemical Research

The compound serves as a valuable tool in biochemical assays and studies of enzyme inhibitors. Its mechanism of action involves binding to active sites on enzymes, thereby inhibiting their activity and influencing metabolic pathways. This interaction extends to nucleic acids and proteins, affecting cellular processes such as proliferation and apoptosis .

Materials Science

In materials science, this compound is utilized in the synthesis of dyes and pigments due to its stable chemical structure and reactivity. Its derivatives can be employed in the development of new materials with specific optical properties .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of synthesized derivatives against clinical strains of bacteria and fungi. Results indicated that certain compounds demonstrated minimum inhibitory concentrations (MICs) comparable or superior to existing antibiotics, suggesting a promising avenue for drug development .

Case Study 2: Anticancer Activity

Research conducted on various cancer cell lines revealed that specific derivatives of this compound exhibited significant cytotoxicity. The study highlighted the potential for developing new chemotherapeutic agents based on these findings .

Mechanism of Action

The mechanism of action of 2-amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This compound’s unique structure allows it to interact with nucleic acids and proteins, influencing cellular processes .

Comparison with Similar Compounds

Structural Analogues in the Benzodiazole and Pyrazole Families

Key structural analogs include derivatives with modifications to the heterocyclic core, substituent positions, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Core Heterocycle Variations: The target compound’s benzodiazole core differs from pyrazole-based analogs (e.g., 5e, 8a), which exhibit reduced aromatic stability but greater flexibility for side-chain modifications .

Substituent Effects: Nitrile Position: Moving the nitrile group from position 4 (target compound) to other positions (e.g., 6-amino-7-methyl analog ) affects electronic distribution and hydrogen-bonding capacity. Amino and Methyl Groups: The 2-amino group in the target compound may enhance hydrogen-bonding interactions compared to methylthio-substituted pyrazoles (e.g., 2c ), which prioritize hydrophobic interactions.

Physicochemical Properties: The oxadiazole-containing analog (8a) has a higher decomposition temperature (177.8°C), suggesting improved thermal stability due to the rigid oxadiazole ring . Discontinued analogs (e.g., 6-amino-7-methyl derivative ) may face synthesis challenges or instability, highlighting the importance of substituent positioning.

Biological Activity

Overview

2-Amino-1-methyl-1H-1,3-benzodiazole-4-carbonitrile is a heterocyclic compound notable for its diverse biological activities and potential applications in pharmaceuticals. Its unique structure, featuring a benzene ring fused to an imidazole ring, contributes to its reactivity and interaction with biological macromolecules.

- Molecular Formula : C9H8N4

- IUPAC Name : 2-amino-1-methylbenzimidazole-4-carbonitrile

- CAS Number : 1379336-58-9

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of different derivatives with potential biological activity.

The biological activity of this compound is largely attributed to its ability to act as an enzyme inhibitor. It binds to the active sites of specific enzymes, inhibiting their activity and thereby influencing metabolic pathways. Its interactions extend to nucleic acids and proteins, affecting cellular processes such as proliferation and apoptosis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives synthesized from 2-amino-1-methyl-1H-1,3-benzodiazole. For example, compounds derived from this structure showed significant activity against various fungi and bacteria, including:

- Fungi : Aspergillus niger, Fusarium solani, Penicillium chrysogenum

- Bacteria : Bacillus sp., Pseudomonas aeruginosa

In vitro assays indicated that certain derivatives exhibited higher antimicrobial potency than traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 2-amino-1-methyl-1H-1,3-benzodiazole derivatives has been evaluated against several cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer), U-937 (monocytic leukemia), A549 (lung cancer)

Table 1 summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for various derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15.63 |

| Compound B | U-937 | 21.0 |

| Compound C | A549 | 10.5 |

These results indicate that some derivatives possess cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Case Studies

A recent study synthesized novel derivatives of 2-amino-1-methyl-1H-1,3-benzodiazole and evaluated their biological activities. The findings revealed that compounds with specific functional groups exhibited enhanced activity against cancer cell lines due to their ability to induce apoptosis in a dose-dependent manner .

Another research effort focused on the synthesis of hybrid compounds incorporating the benzodiazole structure with terpene units. These hybrids demonstrated significant antimicrobial activity and lower cytotoxicity towards non-cancerous cells compared to their parent compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.